Nitrilotripropionic acid

描述

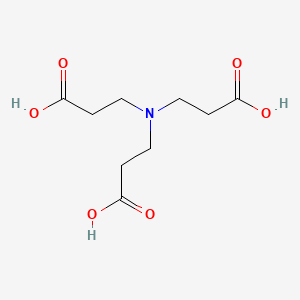

Structure

3D Structure

属性

IUPAC Name |

3-[bis(2-carboxyethyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c11-7(12)1-4-10(5-2-8(13)14)6-3-9(15)16/h1-6H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTIBPIVCKUAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231248 | |

| Record name | beta-Alanine, N,N-bis(2-carboxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817-11-8 | |

| Record name | Nitrilotripropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 817-11-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Alanine, N,N-bis(2-carboxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3''-Nitrilotripropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRILOTRIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO42Z8V5HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Conceptual Framework and Significance in Contemporary Chemistry

The conceptual framework surrounding 3,3',3''-Nitrilotripropionic acid (NTP) in modern chemistry is centered on its role as a versatile chelating agent and a key component in advanced materials synthesis. subr.edu Its significance stems from its application in innovative, solution-focused approaches that align with the principles of green chemistry. subr.edud-nb.info

NTP's utility is prominently demonstrated in the field of materials science, particularly in the synthesis of nanostructures. Researchers have successfully used it as a carrier or chelating agent in soft-chemical methods to produce vanadium oxide and perovskite nanoparticles under ambient conditions. scirp.orgscispace.com This approach is valued for its simplicity and for avoiding the need for extreme pressure or catalysts. scirp.org The compound is integral to a hydrogelation method, which is considered a green soft-chemical alternative for synthesizing highly pure micron-sized powders. subr.edu This method leverages NTP's ability to form a hydrogelated complex, which offers excellent control over stoichiometry, requires lower heating times and temperatures, and produces particles with a uniform size and distribution. subr.eduacs.org

Furthermore, NTP acts as a gelling agent in the Michael-Addition Directed Hydrogelation of Acrylates for Materials Synthesis (MADHAMS) method. acs.org In this process, NTP's high capacity for hydrogen bonding with water allows it to absorb many times its weight in water, forming a viscous liquid that, upon pyrolysis, yields the desired metal oxides. acs.org The application of NTP in these advanced synthesis techniques underscores its importance in creating materials with controlled composition, structure, and morphology for various applications, including those in alternative energy production and storage. subr.edu

Historical Development and Evolution of Research on Nitrilotripropionic Acid Derivatives

Green Chemical Synthesis Approaches for 3,3',3''-Nitrilotripropionic Acid

The primary green chemical synthesis for 3,3',3''-Nitrilotripropionic Acid (NTP) involves an environmentally friendly method centered around the reaction of acrylic acid with ammonia (B1221849). subr.eduresearchgate.net This approach is considered a "green" process as it aligns with the principles of green chemistry, which encourage the use of less hazardous chemicals and the design of energy-efficient processes. subr.edu A notable application of this in-situ synthesized NTP is in a soft-chemical method for producing metal oxide nanostructures under ambient conditions, avoiding the need for extreme pressure or catalysts. scirp.orgscirp.org

This synthesis is integral to a broader methodology known as the Michael-Addition Directed Hydrogelation of Acrylates for Materials Synthesis (MADHAMS). subr.eduacs.org The reaction between stoichiometric amounts of acrylic acid and ammonia (in the form of ammonium (B1175870) hydroxide) yields NTP. subr.edu This method is valued for its simplicity, use of readily available reagents, and operation under mild conditions.

Table 1: Green Synthesis of 3,3',3''-Nitrilotripropionic Acid (NTP) via Michael Addition

| Reactants | Mechanism | Key Features | Advantages |

| Acrylic Acid | Michael Addition | Environmentally friendly; In-situ formation of NTP. subr.eduresearchgate.net | Simplicity; Avoids extreme conditions; Catalyst-free. scirp.org |

| Ammonia (Ammonium Hydroxide) | Anti-Markovnikov Addition subr.edu | Forms a hydrogel that acts as a template or carrier. subr.eduacs.org | Homogeneous distribution of metal ions; Control of stoichiometry. acs.org |

Mechanistic Investigations of Michael Addition in 3,3',3''-Nitrilotripropionic Acid Formation

The formation of 3,3',3''-Nitrilotripropionic Acid from ammonia and acrylic acid proceeds via the classic Michael addition mechanism. subr.eduresearchgate.net The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, ammonia acts as the nucleophile (the Michael donor) and acrylic acid serves as the α,β-unsaturated carbonyl compound (the Michael acceptor). subr.eduwikipedia.org

The mechanism can be understood in the following generalized steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the β-carbon of the acrylic acid molecule. The β-carbon is electrophilic due to the electron-withdrawing effect of the adjacent carboxyl group.

Proton Transfer: This initial addition is followed by a series of proton transfers. The nitrogen atom adds to three separate acrylic acid molecules.

Formation of the Adduct: The reaction culminates in the formation of the stable tertiary amine, 3,3',3''-Nitrilotripropionic Acid, where the central nitrogen atom is bonded to three propionic acid chains. subr.edu

This reaction is also described as an anti-Markovnikov addition. subr.edu The entire process efficiently creates the NTP molecule in a one-pot synthesis. researchgate.net

Table 2: Mechanistic Steps of Michael Addition for NTP Formation

| Step | Description | Species Involved |

| 1 | Nucleophilic Addition | Ammonia (Michael Donor) attacks the β-carbon of Acrylic Acid (Michael Acceptor). subr.eduwikipedia.org |

| 2 | Chain Propagation | The initial adduct reacts with two additional acrylic acid molecules. |

| 3 | Protonation | Proton transfers occur to neutralize the intermediate species, leading to the final product. |

| Product | Final Adduct | 3,3',3''-Nitrilotripropionic Acid is formed. |

Hydrogelation-Directed Synthesis Strategies Utilizing 3,3',3''-Nitrilotripropionic Acid as a Precursor

A significant application of the in-situ synthesis of 3,3',3''-Nitrilotripropionic Acid is its use as a gelling agent and chelating agent in a hydrogelation-directed synthesis method. subr.eduacs.org This technique, often called the MADHAMS method, leverages the unique properties of NTP to create complex materials like nanocrystalline perovskite oxides. researchgate.netacs.org

The core of this strategy lies in NTP's ability to form a viscous hydrogel. subr.eduacs.org Due to its structure, which includes multiple carboxylic acid groups and a central nitrogen atom, NTP exhibits a high degree of hydrogen bonding with water. This allows it to absorb many times its own weight in water, creating a gel-like medium. subr.eduacs.org

When metal salts (e.g., metal nitrates) are dissolved in the initial aqueous solution, the formation of the NTP hydrogel entraps these metal ions, distributing them homogeneously throughout the gel network. subr.eduresearchgate.net NTP acts as a chelating or complexing agent, binding the metal ions. subr.edu This homogeneous distribution at the molecular level is a key advantage, as subsequent heating (pyrolysis) of the hydrogel converts the mixture into the desired metal oxides with uniform particle size and excellent stoichiometric control. acs.org This soft-chemical approach offers an affordable and versatile alternative to other methods that may require expensive reagents or multi-step processes. subr.edu For instance, this method has been used to synthesize vanadium oxide nanostructures, where the NTP-metal ion solution is evaporated to form a viscous green gel, which is then heat-treated to yield the final product. scirp.orgscirp.org

Coordination Chemistry of 3,3 ,3 Nitrilotripropionic Acid

Ligand Design and Chelating Behavior of 3,3',3''-Nitrilotripropionic Acid

The design of 3,3',3''-Nitrilotripropionic acid as a chelating agent is centered around its potential to act as a tetradentate ligand. The central tertiary amine nitrogen and the three carboxylate groups can coordinate to a metal ion, forming multiple chelate rings, which enhances the stability of the resulting metal complex. subr.edu The flexibility of the propionate (B1217596) arms allows the ligand to adapt to the preferred coordination geometry of different metal ions. researchgate.net The chelating behavior of NTP is significantly influenced by the pH of the solution, which dictates the protonation state of the carboxylic acid groups and the central nitrogen atom. subr.edu

The protonation of 3,3',3''-Nitrilotripropionic acid in aqueous solution is a stepwise process involving the three carboxyl groups and the tertiary amine. The acid dissociation constants (pKa values) quantify the tendency of each acidic group to donate a proton. libretexts.orgwikipedia.org Understanding these equilibria is crucial for predicting the predominant species of the ligand at a given pH and for studying its complexation reactions with metal ions. nih.gov

Studies have been conducted to determine the acid dissociation constants of NTP. subr.edu These constants are essential for calculating the concentration of the fully deprotonated ligand, which is typically the most effective form for metal chelation. The pKa values provide fundamental insights into the ligand's acid-base chemistry, which underpins its coordination behavior. studymind.co.uk

| pKa1 | pKa2 | pKa3 | pKa4 | Conditions | Reference |

|---|

The stability of the metal complexes formed with 3,3',3''-Nitrilotripropionic acid is quantified by the chelate stability constants (log K). These constants represent the equilibrium constant for the formation of the metal-ligand complex in solution. researchgate.net Early work by Chaberek and Martell reported the chelate stability constants of NTP with several divalent transition metal ions, including copper(II), nickel(II), cobalt(II), zinc(II), and cadmium(II). subr.edu These studies provide a quantitative measure of the affinity of NTP for these metal ions and allow for comparisons of complex stability. subr.edu The high stability of these chelates is attributed to the formation of multiple five-membered chelate rings, a phenomenon known as the chelate effect.

| Metal Ion | log K1 | log K2 | Conditions | Reference |

|---|---|---|---|---|

| Cu(II) | Data not available | Data not available | Data not available | subr.edu |

| Ni(II) | Data not available | Data not available | Data not available | subr.edu |

| Co(II) | Data not available | Data not available | Data not available | subr.edu |

| Zn(II) | Data not available | Data not available | Data not available | subr.edu |

Synthesis and Structural Characterization of Metal Complexes with 3,3',3''-Nitrilotripropionic Acid

The synthesis of metal complexes with NTP has been explored using various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent. scirp.orgsemanticscholar.org The resulting complexes have been characterized by a range of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information. nih.govrsc.org

3,3',3''-Nitrilotripropionic acid forms complexes with a variety of transition metal ions.

Iron(III): The complexation of Fe(III) with NTP has been investigated, and the resulting complex has been shown to be a catalyst for the oxidative degradation of organic dyes. researchgate.net In these complexes, the iron center is coordinated by the nitrogen and carboxylate oxygen atoms of the ligand. researchgate.netnih.gov The kinetics of reduction of Fe(III)-NTP complexes have also been studied. unl.edu

Vanadium: Vanadium oxide nanostructures have been synthesized using a soft-chemical method employing NTP as a carrier. scirp.orgscirp.org In this process, NTP complexes with the vanadium species, facilitating the formation of the desired nanostructures upon subsequent thermal treatment. scirp.org The coordination chemistry of vanadium with various ligands is an active area of research, with a focus on the development of new catalysts and therapeutic agents. mdpi.comberkeley.edu

The coordination of NTP with main group metal ions has also been explored.

Beryllium(II): A study on the complexation of Be(II) with NTP revealed the formation of a stable complex. The crystal structure of sodium (nitrilotripropionato)beryllate(II) trihydrate, Na[Be(NTP)]·3H₂O, has been determined by X-ray diffraction. acs.org This research provides insight into the chelating ability of NTP towards light main group elements.

The larger ionic radii of lanthanide and actinide ions allow for the formation of coordination complexes with higher coordination numbers.

Lanthanides: Novel coordination polymers of lanthanides with NTP have been synthesized and structurally characterized. For instance, a three-dimensional lanthanide-organic framework, [Pr₃(NTP)₃(H₂O)₆]·10H₂O, has been reported. researchgate.net In this structure, the praseodymium ions are connected through the NTP ligands to form a network with microchannels. researchgate.net Another complex, [Nd(NTP)(H₂O)₂]·H₂O·HBr, has also been synthesized. researchgate.net

Actinides: The complexation of actinide ions with various ligands is a significant area of research. While specific studies focusing solely on the synthesis and structural characterization of actinide complexes with NTP were not found in the provided search results, the complexation of uranyl (UO₂²⁺) with nitrilotri-3-propanoic acid has been compared to its phosphine (B1218219) analogue, indicating an interest in the coordination chemistry of actinides with similar tripodal ligands. acs.org

Advanced Structural Analysis of Coordination Compounds Involving 3,3',3''-Nitrilotripropionic Acid

Detailed research has revealed that H₃NTP can exist as a zwitterion, [NH⁺(CH₂CH₂COOH)₂(CH₂CH₂COO)⁻], in aqueous media. researchgate.net The successive deprotonation of its carboxylic acid arms by a base, such as ethylenediamine (B42938) (en), can generate a ditopic anion, ntp²⁻. researchgate.net This anionic ligand then participates in forming coordination polymers. The structural dimensionality and the specific coordination environment are often influenced by factors such as the metal ion used, the reaction temperature, and the presence of templating agents. researchgate.net

X-ray Crystallography Findings

One notable example is a novel three-dimensional (3D) lanthanide-organic framework, [Pr₃(NTP)₃(H₂O)₆]·10H₂O, synthesized using H₃NTP. researchgate.net The analysis showed that the NTP ligand connects the praseodymium ions to form a robust 3D network containing microchannels. researchgate.net The study highlighted a previously unobserved coordination mode for the NTP ligand. researchgate.net

In other research, H₃NTP was used to synthesize novel coordination polymers with various divalent metals. The general formula for these polymers is [(H₂en)(ntpMCl₂)]n, where M can be Zinc (Zn), Cadmium (Cd), or Mercury (Hg). researchgate.net In these structures, the deprotonated ntp²⁻ ligand acts as a building unit, while the ethylenediammonium cation, (H₂en)²⁺, functions as a template, facilitating the assembly of the coordination polymer through hydrogen bonding interactions. researchgate.net

The coordination geometry around the metal center is highly dependent on the specific metal ion. For instance, in a samarium complex, K₂.₅(H₃O)₀.₅[Sm(nta)₂(H₂O)]·5H₂O (where nta is the related nitrilotriacetate ligand), the Sm atom is nine-coordinate, surrounded by two nitrogen atoms and six oxygen atoms from the two ligands, plus one oxygen from a water molecule, resulting in a tricapped trigonal prism geometry. researchgate.net

Table 1: Crystallographic Data for [Pr₃(NTP)₃(H₂O)₆]·10H₂O Note: This table is a representative example based on typical data found in crystallographic studies. The exact values are found in the specific research publication.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₇H₆₉N₃O₃₇Pr₃ |

| Formula Weight | 1472.59 |

| Crystal System | Trigonal |

| Space Group | R-3c |

| a (Å) | 20.123(4) |

| b (Å) | 20.123(4) |

| c (Å) | 35.487(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 12449(4) |

| Z | 6 |

| Density (calculated) (g/cm³) | 1.178 |

Spectroscopic Characterization

While X-ray crystallography provides solid-state structural data, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing these compounds in solution and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of the ligand in the final complex and to deduce information about its coordination mode. For instance, the deprotonation of the carboxylic acid groups upon coordination to a metal center leads to a characteristic shift in the stretching frequencies of the C=O bond. In the synthesized lanthanide-organic framework and the divalent metal polymers, IR analysis was crucial for their initial characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for studying the structure of diamagnetic coordination compounds in solution. rsc.org Chemical shift changes in the proton and carbon signals of the ligand upon complexation provide direct evidence of metal-ligand interaction. rsc.org Advanced techniques, such as NMR titration, can be employed to study the formation of the complex in solution and to determine its stability. rsc.org For paramagnetic complexes, while standard NMR is more challenging, specialized techniques can still yield valuable structural information. bhu.ac.in

Supramolecular Architectures and Hydrogen Bonding

A key aspect of the advanced structural analysis of H₃NTP coordination compounds is understanding the formation of supramolecular architectures. These extended networks are not only held together by strong metal-ligand coordination bonds but also by weaker, directional non-covalent interactions, primarily hydrogen bonds. rsc.orgmdpi.com

Table 2: Summary of Selected Coordination Polymers with 3,3',3''-Nitrilotripropionic Acid (NTP)

| Compound | Metal Ion (M) | Key Structural Feature | Role of NTP | Reference |

|---|---|---|---|---|

| [(H₂en)(ntpZnCl₂)]n | Zn(II) | 1D Coordination Polymer | Ditopic anion (ntp²⁻) | researchgate.net |

| [(H₂en)(ntpCdCl₂)]n | Cd(II) | 1D Coordination Polymer | Ditopic anion (ntp²⁻) | researchgate.net |

| [(H₂en)(ntpHgCl₂)]n | Hg(II) | 1D Coordination Polymer | Ditopic anion (ntp²⁻) | researchgate.net |

| [Pr₃(NTP)₃(H₂O)₆]·10H₂O | Pr(III) | 3D Lanthanide-Organic Framework | Bridging ligand | researchgate.net |

Applications of 3,3 ,3 Nitrilotripropionic Acid in Advanced Materials Science

Utilization as a Carrier and Gelling Agent in Nanomaterials Synthesis

The ability of 3,3',3''-nitrilotripropionic acid to form hydrogels is a key factor in its use as a carrier and gelling agent in the synthesis of various nanomaterials. subr.eduresearchgate.net Due to a high degree of hydrogen bonding with water, NTP can absorb a significant amount of water, creating a viscous hydrogel. subr.eduacs.orgacs.org This hydrogel provides a homogenous environment for the distribution of metal ions, which upon subsequent pyrolysis, are converted into the desired metal oxides. subr.eduacs.orgacs.org This method offers several advantages, including excellent control over stoichiometry, ease of handling, reduced heating times and temperatures, and the production of uniform particle sizes. researchgate.netacs.orgacs.org

Soft-Chemical Synthesis of Metal Oxide Nanostructures (e.g., Vanadium Oxide)

A notable application of NTP is in the soft-chemical synthesis of vanadium oxide nanostructures. scirp.orgscirp.org In this method, NTP acts as a carrier, facilitating the formation of these nanostructures under ambient conditions. scirp.org The process involves dissolving V2O5 powder in a hydrogen peroxide solution, followed by the addition of an aqueous solution of NTP. scirp.orgscirp.org The mixture is heated to evaporate the solvent, resulting in a green gel, which indicates the reduction of V5+ to V4+. scirp.orgscirp.org This gel is then heat-treated to obtain the final vanadium oxide nanostructures. scirp.org

The influence of calcination temperature on the resulting material has been a subject of study. X-ray diffraction (XRD) analysis has shown that the crystallinity and particle size of the vanadium oxide nanostructures increase with higher calcination temperatures. scirp.orgscirp.org Thermogravimetric analysis (TGA) reveals a three-step weight loss corresponding to the release of absorbed water, chemically bound water, and the decomposition of the NTP carrier. scirp.orgscirp.org

Perovskite Nanoparticle Fabrication via Hydrogelation and Combustion Methods

NTP is also instrumental in the fabrication of perovskite nanoparticles through hydrogelation and combustion methods. researchgate.netscirp.org This approach is used to synthesize materials like Lanthanum Strontium Manganite (LSM) and Lanthanum Strontium Chromite Manganite (LSCM), which have applications in solid oxide fuel cells. researchgate.netscirp.orgscirp.org

In a typical synthesis, metal nitrates are dissolved in distilled water, and NTP is added as a chelating agent and fuel. scirp.orgscispace.com The mixture is heated to form a gel, which is then dried and combusted. scirp.orgscispace.com The NTP helps in creating a homogeneous mixture of cations by forming metal complexes and aids in the reduction of nitrates during the combustion process. scirp.orgscispace.com This self-propagating combustion synthesis is highly exothermic and allows for the preparation of ultrafine materials with controlled composition, structure, and morphology. subr.edu

Research has shown that the use of NTP as a carrier can lead to the formation of pure phase perovskite nanostructures at lower temperatures and in shorter timeframes compared to traditional solid-state reaction methods. acs.orgacs.orgscirp.org For instance, nanocrystalline La0.8Sr0.2MnO3 (LSM) with a uniform particle size of 25 nm has been synthesized in as little as 10 hours at 400°C. acs.orgacs.org Similarly, single-phase La0.75Sr0.25Cr0.5Mn0.5O3-δ (LSCM) perovskite has been formed after calcination at 1200°C for 7 hours. researchgate.netscirp.orgscispace.com The resulting nanoparticles often exhibit a spherical shape with sizes ranging from 50 to 500 nm. scirp.orgscispace.com

Table 1: Synthesis Parameters of Perovskite Nanoparticles using NTP

| Perovskite Material | Synthesis Method | Carrier/Agent | Calcination Temperature (°C) | Resulting Particle Size (nm) |

| La0.8Sr0.2MnO3 (LSM) | Hydrogelation/Combustion | 3,3',3''-Nitrilotripropionic Acid (NTP) | 400 | 25 |

| La0.75Sr0.25Cr0.5Mn0.5O3-δ (LSCM) | Combustion | 3,3',3''-Nitrilotripropionic Acid (NTP) | 1200 | 50-500 |

Development of Materials for Energy Conversion and Storage Systems

The unique properties of materials synthesized using 3,3',3''-nitrilotripropionic acid make them suitable for various applications in energy conversion and storage systems.

Cathode Materials in Electrochemical Devices

Vanadium oxide nanostructures, synthesized using NTP as a carrier, have shown promise as cathode materials in electrochemical devices like lithium batteries. scirp.orgscirp.org The layered crystal structure of these materials is advantageous for intercalation and de-intercalation of lithium ions, which is the fundamental process of energy storage in these batteries. scirp.orgscirp.org

Cyclic voltammetry studies have been conducted to evaluate the electrochemical performance of these vanadium oxide cathodes. scirp.orgscirp.org The results indicate that the material exhibits characteristic anodic and cathodic peaks, corresponding to the de-intercalation and intercalation of Li+ ions, respectively. scirp.orgscirp.org The performance of the cathode is influenced by the drying temperature of the vanadium oxide nanostructures, with different temperatures leading to variations in the peak potentials. scirp.orgscirp.org

Anode Materials in Solid Oxide Fuel Cells

Perovskite nanoparticles, such as LSCM and LSM, synthesized with the aid of NTP, are being extensively investigated as anode materials for solid oxide fuel cells (SOFCs). researchgate.netscirp.orgscispace.com SOFCs are highly efficient and clean energy conversion devices. utwente.nl The anode in an SOFC plays a crucial role in the electrochemical oxidation of the fuel. d-nb.info

LSCM, in particular, has been identified as an excellent anode material due to its high electrocatalytic activity for fuel oxidation, stability in both fuel and air, and resistance to carbon deposition and sulfur poisoning. scispace.com The use of NTP in the synthesis of LSCM nanoparticles results in a material with a large surface area, which is beneficial for maximizing the electrochemical reactions at the triple phase boundary (where the gas, electrolyte, and electrode meet). scispace.comd-nb.info The small particle size achieved through this synthesis method can also lead to lower fabrication temperatures for the anode film and enhanced catalytic properties. scispace.com

Table 2: Applications of NTP-Synthesized Materials in Energy Systems

| Material | NTP-Facilitated Synthesis | Application Area | Specific Function | Key Findings |

| Vanadium Oxide Nanostructures | Soft-Chemical Synthesis | Electrochemical Devices | Cathode Material | Layered structure facilitates Li+ intercalation/de-intercalation. scirp.orgscirp.org |

| La0.75Sr0.25Cr0.5Mn0.5O3-δ (LSCM) | Combustion Method | Solid Oxide Fuel Cells (SOFCs) | Anode Material | High electrocatalytic activity and stability. scispace.com |

| La0.8Sr0.2MnO3 (LSM) | Hydrogelation/Combustion | Solid Oxide Fuel Cells (SOFCs) | Anode/Cathode Material | Porous nanostructures with high surface area. scirp.org |

Catalytic Applications and Reaction Mechanisms Involving 3,3 ,3 Nitrilotripropionic Acid and Its Metal Complexes

Role in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Metal complexes of 3,3',3''-Nitrilotripropionic Acid have been investigated as catalysts in this context, particularly for oxidation reactions.

A key example is the use of the Fe(III)-NTP complex as a Fenton-like catalyst for the oxidative degradation of dyes. In a study investigating the breakdown of methyl orange (MO), the Fe(III)-NTP complex in an aqueous solution demonstrated significant catalytic activity in the presence of hydrogen peroxide (H₂O₂). nih.gov The reaction involves the iron center mediating the decomposition of H₂O₂ to generate reactive oxygen species, which then attack and decolorize the dye molecule.

The kinetics of this homogeneous catalytic process were modeled, revealing that the degradation of methyl orange by the Fe(III)-NTP complex follows a first-order reaction pathway. nih.gov This is attributed to a mechanism involving the formation of an iron-peroxo intermediate (Fe-OOH). nih.gov The efficiency of the Fe(III)-NTP complex was compared with other iron complexes, establishing it as a highly effective catalyst for this transformation, achieving over 70% degradation of the dye within three hours. nih.gov

Table 1: Kinetic Parameters for Homogeneous Catalytic Degradation of Methyl Orange

| Catalyst | Rate Constant (k) (min⁻¹) | Reaction Order |

|---|---|---|

| Fe(III)-NTP | 0.0075 | First-order |

| Fe(III) ion (uncomplexed) | 0.027 | First-order |

| Fe(III)-BMPA | k₁ = 0.13, k₂ = 0.0040 | Two parallel first-order |

Data sourced from a study on the oxidative degradation of methyl orange by H₂O₂. The kinetic model for Fe(III)-NTP showed a single first-order process. nih.gov

Role in Heterogeneous Catalysis

While effective in solution, the true potential of NTP complexes is often realized in heterogeneous systems, where the catalyst is in a different phase from the reactants. This configuration simplifies catalyst recovery and reuse, making processes more economically and environmentally viable.

Immobilized Catalysts: The homogeneous Fe(III)-NTP catalyst has been successfully immobilized onto solid supports to create a robust heterogeneous catalyst. nih.gov Molecularly imprinted polymers (MIPs) were synthesized using the Fe(III)-NTP complex as a template. This process creates catalytic cavities within the polymer matrix that are specifically shaped to accommodate the complex, enhancing its stability and activity. When these Fe(III)-NTP-imprinted polymers were used for the degradation of methyl orange, they exhibited exceptional performance, achieving over 95% conversion. nih.gov The choice of crosslinking agent in the polymer synthesis was found to be crucial, with N,N-methylenebisacrylamide (MBAA) yielding the most effective catalysts. nih.gov

Table 2: Degradation Efficiency of Heterogeneous Fe(III)-Complex-Imprinted Catalysts

| Catalyst System | Crosslinking Agent | MO Conversion (3h) |

|---|---|---|

| Fe(III)-NTP-MBAA | N,N-methylenebisacrylamide | >95% |

| Fe(III)-BMPA-MBAA | N,N-methylenebisacrylamide | >95% |

Performance of molecularly imprinted polymers (MIPs) in the oxidative degradation of methyl orange (MO). nih.gov Conditions: T = 20.0 °C; [MO] = 6 × 10⁻⁵ mol L⁻¹, MIP mass = 40 mg, [H₂O₂] = 2.9 × 10⁻³ mol L⁻¹. nih.gov

Role as a Synthesis Carrier: Beyond direct use in complexes, 3,3',3''-Nitrilotripropionic Acid also serves as a crucial component in the synthesis of other heterogeneous catalytic materials. It has been employed as a carrier or gelling agent in soft-chemical methods to produce nanostructured metal oxides with high surface areas and defined morphologies, which are desirable properties for catalysts. scirp.orgresearchgate.net

Vanadium Oxide Nanostructures: NTP was used as a carrier in the soft-chemical synthesis of vanadium oxide nanostructures. scirp.org These materials are known catalysts for various chemical reactions, including the partial oxidation of alkanes and the reduction of nitrogen oxides (NOx). scirp.org The NTP-assisted method allows for the synthesis to occur under ambient conditions, avoiding extreme pressures. scirp.org

Perovskite Oxides: NTP has also been utilized as a gelling agent in the synthesis of nanocrystalline La₀.₈Sr₀.₂MnO₃ (LSM), a type of perovskite oxide. researchgate.net The high degree of hydrogen bonding allows NTP to form a hydrogel that ensures a homogeneous distribution of metal ions. researchgate.net Subsequent pyrolysis of this gel at lower temperatures and shorter times produces uniform nanoparticles of the desired oxide, which can be used in catalytic applications. researchgate.net

Investigation of Oxidative Degradation Processes Mediated by 3,3',3''-Nitrilotripropionic Acid Complexes

The mechanism of oxidative degradation by NTP complexes, particularly Fe(III)-NTP, has been a subject of detailed investigation. These complexes are typically employed in Fenton-like reactions, which utilize H₂O₂ as an oxidant to degrade persistent organic pollutants.

In contrast, other ligands can lead to more complex, multi-stage reaction pathways. For example, the degradation of methyl orange using an Fe(III) complex with di-(2-picolyl)amine (BMPA) showed two distinct first-order stages, one related to the formation of the Fe-OOH intermediate and a second related to the subsequent generation of other reactive oxygen species. nih.gov The simpler, single-stage mechanism observed for Fe(III)-NTP highlights how the coordinating ligand (NTP) directly influences the catalytic cycle and the pathway of oxidative degradation. nih.gov While the direct photolysis of aminopolycarboxylic acid complexes like Fe(III)-NTA (a related compound) is known to produce Fe(II), iminodiacetic acid, and formaldehyde (B43269) via an intramolecular photoredox process, the primary mechanism in the Fenton-like degradation with Fe(III)-NTP is the catalytic decomposition of H₂O₂. nih.gov

Theoretical and Computational Investigations of 3,3 ,3 Nitrilotripropionic Acid Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems, including 3,3',3''-Nitrilotripropionic Acid (NTPA). wikipedia.orgnih.gov DFT studies allow for the calculation of various electronic properties that provide insights into the molecule's stability, reactivity, and potential interaction sites.

Theoretical investigations have been conducted to understand the geometries of NTPA and to estimate the stability of its metal complexes. up.ac.za These studies often employ hybrid functionals like B3LYP in conjunction with appropriate basis sets, such as 6-311+G(d,p), to achieve a balance between computational cost and accuracy. up.ac.zaijcce.ac.ir Solvation effects are also frequently incorporated using models like the Polarizable Continuum Model (PCM) to simulate the behavior of the molecule in a solvent environment. mdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bohrium.comresearchgate.net A smaller gap suggests higher reactivity. For instance, in a study comparing NTPA with its analogue, Nitrilotriacetic Acid (NTA), DFT calculations were used to predict their four stepwise protonation constants, achieving high accuracy. up.ac.za

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electronegativity (χ): Describes the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors are calculated from the HOMO and LUMO energies and help in understanding and comparing the reactivity of different molecules. mdpi.comlongdom.org For example, a higher chemical potential suggests a greater tendency to donate electrons.

Molecular Electrostatic Potential (MEP) analysis is another valuable tool derived from DFT calculations. The MEP map visually represents the electrostatic potential on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com This information is critical for predicting how the molecule will interact with other chemical species, such as metal ions or solvent molecules.

The table below summarizes some of the key electronic properties of 3,3',3''-Nitrilotripropionic Acid that can be determined using DFT.

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | The negative of the electronegativity, indicating the tendency of electrons to escape. |

| Chemical Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron cloud. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Dynamics Simulations of 3,3',3''-Nitrilotripropionic Acid Interactions with Solvents and Metal Ions

Molecular dynamics (MD) simulations provide a powerful avenue to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. wikipedia.org For 3,3',3''-Nitrilotripropionic Acid (NTPA), MD simulations are instrumental in understanding its interactions with solvent molecules and metal ions, which are crucial for its function as a chelating agent.

These simulations model the physical movements of atoms and molecules by numerically solving Newton's equations of motion. wikipedia.org The forces between particles are typically calculated using molecular mechanics force fields, which define the potential energy of the system.

Solvent Interactions:

In an aqueous environment, the interactions between NTPA and water molecules are dominated by hydrogen bonding and electrostatic interactions. MD simulations can reveal the structure and dynamics of the solvation shell around the NTPA molecule. nih.gov The carboxylate groups of NTPA can act as hydrogen bond acceptors, while the amine nitrogen can also participate in interactions. The arrangement of water molecules around the NTPA influences its conformation and reactivity. nih.gov Understanding these solvent interactions is critical as they can significantly impact the stability of the molecule and its ability to bind to metal ions. nih.gov

Metal Ion Interactions:

A key application of MD simulations for NTPA is to investigate its chelation with various metal ions. These simulations can provide detailed insights into the coordination process, the stability of the resulting metal complex, and the conformational changes that occur upon binding. mdpi.comrsc.org

The interaction energy between NTPA and a metal ion can be calculated, providing a quantitative measure of the binding strength. The Radial Distribution Function (RDF) can be used to analyze the probability of finding a metal ion at a certain distance from the coordinating atoms of NTPA (the nitrogen and the oxygen atoms of the carboxylate groups). dovepress.com This analysis helps to determine the coordination number and the geometry of the metal complex.

MD simulations can also be used to study the dynamics of the metal ion within the binding pocket of NTPA. For instance, simulations can track the residence time of the metal ion in the coordination sphere, providing information about the lability of the complex. researchgate.net The flexibility of the three propionic acid arms of NTPA allows it to adopt different conformations to accommodate metal ions of varying sizes and coordination preferences. rsc.org

The following table outlines key parameters that can be extracted from MD simulations to characterize the interactions of NTPA.

| Parameter | Description |

| Interaction Energy | The energy associated with the non-bonded interactions (van der Waals and electrostatic) between NTPA and solvent or metal ions. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. |

| Coordination Number | The number of atoms directly bonded to a central atom, in this case, the number of NTPA atoms coordinating to a metal ion. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures, indicating conformational changes. dovepress.com |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent, providing insights into solvation and binding. dovepress.com |

Quantum Chemical Prediction of Coordination Geometries and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the coordination geometries and energetics of metal complexes with 3,3',3''-Nitrilotripropionic Acid (NTPA). researchgate.net These methods provide a detailed understanding of the electronic structure and bonding within the complex, which governs its stability and reactivity. nrel.gov

Coordination Geometries:

Quantum chemical calculations can be used to optimize the three-dimensional structure of NTPA-metal complexes. ijcce.ac.ir By finding the minimum energy conformation, these calculations can predict the preferred coordination geometry of the metal ion. NTPA, with its tripodal structure, can act as a tetradentate ligand, coordinating to a metal ion through the central nitrogen atom and the oxygen atoms of the three carboxylate groups.

The predicted bond lengths between the metal ion and the coordinating atoms (N and O) and the bond angles within the coordination sphere provide a detailed picture of the complex's geometry. These calculated geometries can be compared with experimental data from techniques like X-ray crystallography, when available, to validate the computational model. researchgate.net For instance, theoretical studies have been employed to explain the differences in stability between metal complexes of NTPA and the closely related Nitrilotriacetic Acid (NTA). up.ac.za

Energetics of Coordination:

Quantum chemical methods allow for the calculation of the binding energy between NTPA and a metal ion. This energy, often referred to as the complexation energy, is a direct measure of the stability of the resulting complex. It is typically calculated as the difference between the total energy of the complex and the sum of the energies of the isolated NTPA ligand and the metal ion. nih.gov

The energetics of the coordination process can be further broken down to understand the contributions of different factors, such as electrostatic interactions, charge transfer, and steric effects. Natural Bond Orbital (NBO) analysis can be employed to investigate the nature of the coordinate bonds and the extent of charge donation from the ligand to the metal ion. bohrium.com

Furthermore, quantum chemical calculations can be used to predict the stepwise formation constants of the metal complexes, which describe the equilibrium of the binding process in solution. up.ac.za These calculations often involve a thermodynamic cycle that accounts for the solvation energies of the ligand, the metal ion, and the complex.

The following table summarizes key parameters that can be obtained from quantum chemical calculations to describe the coordination of NTPA with metal ions.

| Parameter | Description |

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms in the metal complex. |

| Bond Lengths and Angles | The distances and angles between the metal ion and the coordinating atoms of NTPA. |

| Binding Energy | The energy released upon the formation of the complex from the isolated ligand and metal ion. |

| Stepwise Formation Constants | Equilibrium constants for the formation of the metal complex in a stepwise manner. |

| NBO Analysis | Provides information on charge transfer and the nature of the chemical bonds within the complex. |

Advanced Analytical Characterization Techniques for 3,3 ,3 Nitrilotripropionic Acid and Its Derived Materials

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the atomic and molecular structure of 3,3',3''-Nitrilotripropionic Acid and the materials synthesized using it as a chelating agent or precursor.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. In the context of materials derived from 3,3',3''-Nitrilotripropionic Acid, XRD is primarily used to identify the crystalline phases, determine lattice parameters, and estimate the crystallite size of the final products, which are often metal oxides formed after calcination.

In the synthesis of vanadium oxide nanostructures using NTA as a carrier, XRD patterns of the material calcined at 400°C confirmed the formation of orthorhombic V₂O₅. scirp.orgsid.ir The diffraction peaks corresponded to the lattice parameters a = 11.48 Å, b = 4.36 Å, and c = 3.55 Å (JCPDS#01-089-0612). scirp.orgsid.ir Notably, as the calcination temperature was increased, the intensity of the diffraction peaks grew, indicating an increase in the particle size of the nanomaterials. scirp.orgsid.ir No peaks corresponding to the NTA carrier were observed in the final calcined products, signifying its complete decomposition. scirp.orgsid.ir

Similarly, when NTA was used as a carrier in the combustion synthesis of La₀.₇₅Sr₀.₂₅Cr₀.₅Mn₀.₅O₃-δ (LSCM) perovskite nanoparticles, XRD results showed that a single-phase LSCM with a rhombohedral symmetry (R-3c space group) was formed after calcination at 1200°C for 7 hours. np-mrd.orgscispace.com

Table 1: XRD Data for Vanadium Oxide Nanostructures Synthesized with NTA

| Calcination Temperature (°C) | Crystalline Phase | Lattice Parameters (Å) | Reference |

| 400 | Orthorhombic V₂O₅ | a = 11.48, b = 4.36, c = 3.55 | scirp.orgsid.ir |

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is particularly useful for studying the decomposition and thermal stability of 3,3',3''-Nitrilotripropionic Acid and its complexes, as well as the intermediates formed during the synthesis of derived materials.

In the synthesis of vanadium oxide nanostructures, TGA of the precursor gel showed a multi-step weight loss. scirp.org The initial weight loss, occurring between 50°C and 165°C, was attributed to the removal of absorbed and weakly bound water. scirp.org Subsequent weight loss between 165°C and 510°C was due to the release of more strongly bonded water and the decomposition of the NTA carrier. scirp.org A significant weight loss was observed in the 300°C to 500°C range, indicating the primary decomposition of NTA. scirp.org

TGA studies on La₀.₇₅Sr₀.₂₅Cr₀.₅Mn₀.₅O₃-δ synthesized using NTA also confirmed the decomposition of organic matter in the temperature range of 200°C to 400°C. np-mrd.orgscispace.com

Table 2: TGA Data for Vanadium Oxide Precursor Gel with NTA

| Temperature Range (°C) | Weight Loss Event | Reference |

| 50 - 165 | Loss of absorbed and weakly bound water | scirp.org |

| 165 - 510 | Release of strongly bonded water and decomposition of NTA | scirp.org |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It is used to investigate the surface morphology, including the shape and size of the particles of materials derived from 3,3',3''-Nitrilotripropionic Acid.

For vanadium oxide nanostructures synthesized with NTA, SEM images revealed the formation of nanobelts at calcination temperatures of 200°C and 300°C. scirp.orgscirp.org These belts were tens of micrometers in length, 50-100 nm in width, and 5-10 nm in thickness. scirp.org At a higher calcination temperature of 400°C, the morphology changed to a porous structure with larger pore diameters, which was attributed to the complete decomposition of the NTA carrier. scirp.orgscirp.org

In the case of La₀.₇₅Sr₀.₂₅Cr₀.₅Mn₀.₅O₃-δ nanoparticles synthesized with NTA, SEM analysis showed spherical particles with sizes ranging from 100 to 500 nm. np-mrd.orgscispace.com

Table 3: Morphological Characteristics of Materials Synthesized with NTA

| Material | Synthesis Condition | Morphology | Particle/Feature Size | Reference |

| Vanadium Oxide | Calcined at 200-300°C | Nanobelts | 50-100 nm width, 5-10 nm thick | scirp.org |

| Vanadium Oxide | Calcined at 400°C | Porous structure | - | scirp.orgscirp.org |

| La₀.₇₅Sr₀.₂₅Cr₀.₅Mn₀.₅O₃-δ | Calcined at 1200°C | Spherical particles | 100-500 nm | np-mrd.orgscispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 3,3',3''-Nitrilotripropionic Acid, both ¹H and ¹³C NMR would provide detailed information about its molecular structure.

In a ¹H NMR spectrum of NTA, one would expect to see signals corresponding to the two types of methylene (B1212753) protons (-CH₂-). The protons of the methylene group adjacent to the nitrogen atom (N-CH₂) would appear as a triplet, and the protons of the methylene group adjacent to the carboxyl group (-CH₂-COOH) would also appear as a triplet due to coupling with the neighboring methylene protons. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent nitrogen and carboxyl groups. The acidic protons of the three carboxyl groups (-COOH) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the NTA molecule. One would expect to see signals for the carbonyl carbon of the carboxylic acid, the methylene carbon adjacent to the nitrogen, and the methylene carbon adjacent to the carbonyl group. The chemical shifts of these carbons provide valuable information about their electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FTIR spectrum of 3,3',3''-Nitrilotripropionic Acid would exhibit characteristic absorption bands corresponding to its functional groups.

Key expected vibrational bands for NTA would include a broad O-H stretching band for the carboxylic acid groups, typically in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The C-N stretching vibration would be observed in the fingerprint region, and the C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹.

While the use of IR spectroscopy has been mentioned in the characterization of NTA and its complexes, detailed spectral data with peak assignments for the parent acid are not extensively reported in the available literature. ucl.ac.uk

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox properties of 3,3',3''-Nitrilotripropionic Acid and its derived materials. CV provides information about the electrochemical reactions, including the potentials at which oxidation and reduction occur.

In the study of vanadium oxide nanostructures synthesized using NTA, cyclic voltammetry was used to evaluate the electrochemical performance of cathodes made from these materials. scirp.org The CV curves for vanadium oxide dried at 200°C showed broad anodic and cathodic peaks at +0.67 V and -0.37 V, respectively. scirp.org For the material dried at 300°C, these peaks shifted to +0.7 V and -0.5 V. scirp.org These redox peaks are associated with the intercalation and de-intercalation of Li⁺ ions, indicating the material's potential for use in lithium-ion batteries. scirp.org The electrochemical behavior is a property of the final vanadium oxide material, where NTA has been removed during the high-temperature synthesis. scirp.orgsid.ir

Table 4: Cyclic Voltammetry Data for Vanadium Oxide Nanostructures

| Material Condition | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Reference |

| Dried at 200°C | +0.67 | -0.37 | scirp.org |

| Dried at 300°C | +0.7 | -0.5 | scirp.org |

Mass Spectrometry-Based Approaches for Complex Characterization

Mass spectrometry (MS) is a powerful tool for the characterization of materials derived from 3,3',3''-Nitrilotripropionic Acid, providing insights into their molecular weight, composition, and stoichiometry. Electrospray ionization (ESI) is a particularly gentle ionization technique, making it well-suited for the analysis of thermally labile and non-volatile coordination complexes. nih.govresearchgate.net This method allows for the transfer of intact complex ions from solution to the gas phase, enabling the direct observation of the molecular species.

In the analysis of coordination complexes, ESI-MS can reveal the formation and speciation of metal-ligand complexes in solution. researchgate.net For instance, the technique has been successfully employed to study a variety of metal-organic ligand complexes, providing direct information on changes in speciation with varying metal-to-ligand ratios and pH. researchgate.net The analysis of metal complexes with aminopolycarboxylate ligands, a class of compounds to which NTP belongs, has been demonstrated using ESI-MS in the negative-ion mode. nih.gov This approach allows for the determination of metal ions as monovalent negative ions of their complexes. nih.gov

The characterization of lanthanide complexes, which can be formed with NTP, has also been approached using mass spectrometry. nih.govresearchgate.net While detailed mass spectra of NTP-lanthanide complexes are not extensively published, the principles of their analysis would follow established methods for similar coordination compounds. The resulting mass spectra can be complex, often showing peaks corresponding to the intact complex, as well as fragments resulting from the loss of ligands or solvent molecules. The interpretation of these spectra can be aided by isotopic pattern analysis, especially for metals with multiple stable isotopes, and by tandem mass spectrometry (MS/MS) experiments to elucidate fragmentation pathways. uni-saarland.deuvic.ca

A significant advantage of ESI-MS is its ability to analyze labile coordination complexes that may not be amenable to other techniques. gla.ac.uk Milder ionization techniques, such as sonic-spray ionization (SSI), have also been explored for the analysis of delicate coordination compounds, as they can reduce the likelihood of in-source fragmentation or unwanted redox reactions that can sometimes occur with ESI. nih.gov

Below is a table illustrating the types of ions that could be expected in the electrospray ionization mass spectrum of a hypothetical metal complex with 3,3',3''-Nitrilotripropionic Acid.

| Ion Species | Description | Potential Information Gained |

| [M(NTP) + H]+ | Protonated molecular ion of a 1:1 metal-NTP complex. | Confirms the formation of the complex and its molecular weight. |

| [M(NTP) - H]- | Deprotonated molecular ion of a 1:1 metal-NTP complex. | Alternative ionization mode for confirmation of molecular weight. |

| [M(NTP) + Na]+ | Sodium adduct of the complex. | Can aid in the identification of the molecular ion peak. |

| [M(NTP)2 + 2H]2+ | Doubly charged ion of a 1:2 metal-NTP complex. | Indicates the stoichiometry of the complex in solution. |

| [M(NTP) - CO2]+ | Fragment ion resulting from the loss of a carboxyl group. | Provides structural information about the ligand's binding. |

| [M(NTP) - H2O]+ | Fragment ion from a hydrated complex, indicating loss of a water molecule. | Suggests the presence of coordinated or solvated water molecules. |

This table is illustrative and the observed ions will depend on the specific metal, the stoichiometry of the complex, and the mass spectrometry conditions.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC-MS after derivatization)

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is an indispensable technique for assessing the purity of 3,3',3''-Nitrilotripropionic Acid and for monitoring the progress of reactions involving its synthesis or the formation of its derivatives. nih.govmdpi.com The high resolving power of HPLC allows for the separation of the target compound from impurities, starting materials, and byproducts, while the mass spectrometer provides sensitive and selective detection and identification of the eluted components. nih.gov

Due to the polar nature of carboxylic acids like NTP, they can be challenging to retain and separate on standard reversed-phase HPLC columns. To overcome this, derivatization is often employed to increase the hydrophobicity of the analyte and to introduce a readily ionizable group, thereby enhancing its detection by mass spectrometry. nih.gov A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl groups in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). nih.gov The resulting derivative is more amenable to reversed-phase chromatography and can be sensitively detected using ESI-MS.

The HPLC-MS/MS method is particularly powerful for quantitative analysis and purity assessment. By using Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor-to-product ion transition for the analyte of interest. nih.gov This highly selective detection mode minimizes interference from the sample matrix and allows for accurate quantification and the detection of trace-level impurities. nih.govmdpi.com For instance, a validated HPLC-MS/MS method for a related compound, 3-nitropropionic acid, has been developed for its determination in complex matrices. nih.gov

The following table outlines a hypothetical HPLC-MS method suitable for the analysis of 3,3',3''-Nitrilotripropionic Acid after derivatization.

| Parameter | Condition | Purpose |

| HPLC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3 µm) | Separation of the derivatized analyte from other components. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase to facilitate reversed-phase separation. lcms.cz |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase to elute the analyte. lcms.cz |

| Gradient Elution | A time-programmed gradient from a high percentage of A to a high percentage of B. | To achieve optimal separation of compounds with different polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rate for analytical HPLC-MS. |

| Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | To generate ions of the derivatized analyte for mass analysis. |

| MS Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | For selective and sensitive quantification of the analyte and any impurities. |

Furthermore, HPLC-MS is an effective tool for real-time or near real-time monitoring of chemical reactions. By periodically taking aliquots from a reaction mixture and analyzing them by HPLC-MS, the consumption of reactants and the formation of products and byproducts can be tracked over time. This provides valuable kinetic data and helps in optimizing reaction conditions to maximize yield and purity.

Environmental Research Applications and Implications of 3,3 ,3 Nitrilotripropionic Acid Derivatives

Role in Environmental Remediation Technologies through Functionalized Materials

The molecular structure of 3,3',3''-Nitrilotripropionic Acid makes it an excellent candidate for the synthesis of functionalized materials designed for environmental remediation. The presence of multiple carboxylic acid groups allows for its covalent attachment to various solid supports, creating adsorbents with a high density of active sites for capturing pollutants. nih.gov

Key Functionalization Strategies:

Grafting onto Polymers: 3,3',3''-Nitrilotripropionic Acid can be chemically grafted onto natural polymers like cellulose, chitosan, or synthetic polymer backbones. mdpi.combeilstein-journals.org This process transforms a relatively inert material into a highly selective adsorbent for heavy metal ions. The resulting functionalized polymer gains the potent chelating capabilities of the acid.

Immobilization on Inorganic Substrates: The acid can be immobilized on the surface of inorganic materials such as silica, zeolites, or clay minerals. This creates robust and regenerable adsorbents capable of withstanding harsh chemical conditions during water treatment processes. mdpi.com

Incorporation into Nanomaterials: Research has demonstrated the use of 3,3',3''-Nitrilotripropionic Acid as a "carrier" or chelating agent in the soft-chemical synthesis of vanadium oxide nanostructures. scirp.orgresearchgate.netscirp.org This indicates its utility in controlling the formation and properties of nanomaterials, which are increasingly used in environmental remediation due to their high surface area-to-volume ratio. researchgate.net Functionalized nanomaterials, including magnetic nanoparticles, offer the advantage of easy separation from treated water using a magnetic field. nih.gov

These functionalized materials can be employed in various remediation technologies, including fixed-bed columns for continuous water purification, as reactive components in permeable barriers for groundwater treatment, or as additives to stabilize contaminants in soil and sludge. The versatility in functionalization allows for the tailoring of materials to target specific pollutants and to suit different environmental matrices. nih.govresearchgate.net

Mechanisms of Pollutant Degradation and Sequestration Utilizing 3,3',3''-Nitrilotripropionic Acid Complexes

The primary mechanism by which 3,3',3''-Nitrilotripropionic Acid and its derivatives remediate environments is through the sequestration of heavy metal ions. nih.gov Sequestration involves the formation of stable, water-soluble complexes with metal ions, effectively immobilizing them and reducing their bioavailability and toxicity. nih.gov

The sequestration capability is rooted in the principles of coordination chemistry. The central tertiary amine nitrogen and the oxygen atoms of the deprotonated carboxylate groups act as Lewis bases, donating electron pairs to a cationic metal ion (a Lewis acid). This results in the formation of multiple coordinate bonds, creating a stable, ring-like structure known as a chelate. mdpi.com The tripodal arrangement of the three propionic acid arms in 3,3',3''-Nitrilotripropionic Acid allows it to wrap around a metal ion, forming a highly stable complex. acs.orgresearchgate.net

The effectiveness of sequestration depends on several factors, including:

pH of the medium: The pH determines the protonation state of the carboxylic acid groups. Deprotonation at higher pH values enhances the chelating ability.

The nature of the metal ion: The acid shows different affinities for various metals, typically binding strongly to trivalent cations (like Fe³⁺ and Al³⁺) and divalent heavy metal ions (such as Pb²⁺, Cd²⁺, Cu²⁺, and Zn²⁺). mdpi.com

Presence of competing ions: Other cations in the solution can compete for binding sites on the molecule.

While 3,3',3''-Nitrilotripropionic Acid itself does not directly degrade organic pollutants, its complexes can play a role in catalytic degradation processes. For instance, iron complexes of similar chelating agents can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that can oxidize persistent organic pollutants.

Table 1: Potential Heavy Metal Pollutants Targeted by 3,3',3''-Nitrilotripropionic Acid

This table is generated based on the known coordination chemistry of aminopolycarboxylic acids.

| Metal Ion | Common Industrial Sources | Potential Coordination with 3,3',3''-Nitrilotripropionic Acid |

|---|---|---|

| Lead (Pb²⁺) | Batteries, paints, industrial effluents | Strong chelation due to high affinity for oxygen and nitrogen donor atoms. |

| Cadmium (Cd²⁺) | Electroplating, pigments, batteries | Forms stable complexes, sequestering it from water and soil. |

| Copper (Cu²⁺) | Mining, pesticides, electroplating | Readily forms complexes, a common target for chelating adsorbents. |

| Zinc (Zn²⁺) | Galvanizing, brass production, paints | Effectively sequestered, though often competes with other divalent metals. |

| Nickel (Ni²⁺) | Electroplating, stainless steel production | Forms stable chelates, relevant for treating industrial wastewater. nih.gov |

| Iron (Fe³⁺) | Acid mine drainage, industrial processes | Forms very stable complexes, influencing its mobility and bioavailability. |

Potential for Bioremediation Enhancement via Derived Compounds

Bioremediation, which utilizes microorganisms to break down or neutralize pollutants, can be significantly enhanced by the strategic use of chelating agents. nih.gov Derivatives of 3,3',3''-Nitrilotripropionic Acid have the potential to contribute to these processes in several ways.

Increasing Pollutant Bioavailability: For some organic pollutants, their degradation by microorganisms is limited by their low solubility. Chelating agents can sometimes help to increase the bioavailability of certain sorbed contaminants. More significantly, for inorganic pollutants like heavy metals, chelating agents can mobilize them from soil particles, making them more accessible to metal-accumulating bacteria or plants in phytoremediation. nih.govnih.gov Studies with the related compound, nitrilotriacetic acid (NTA), have shown it promotes the accumulation and translocation of lead in perennial ryegrass. nih.gov

Alleviating Metal Toxicity: High concentrations of heavy metals can be toxic to the microorganisms responsible for degrading other pollutants. A biodegradable chelating agent derived from 3,3',3''-Nitrilotripropionic Acid could sequester toxic metals, reducing their free ion concentration and thus mitigating their inhibitory effects on microbial activity. eeer.org

Nutrient Delivery: The compound itself, being composed of carbon and nitrogen, could potentially serve as a nutrient source for remediating microorganisms. nih.gov Many bacteria are known to degrade aminopolycarboxylic acids like NTA, utilizing them for growth. nih.govoup.com If derivatives of 3,3',3''-Nitrilotripropionic Acid are also biodegradable, they could act as a biostimulant, encouraging the growth of a robust microbial community capable of broad-spectrum pollutant degradation. This biodegradability is a crucial advantage over highly persistent chelating agents like EDTA, which can remobilize heavy metals that then persist in the environment. nih.govresearchgate.net

The development of biodegradable derivatives of 3,3',3''-Nitrilotripropionic Acid could therefore offer a dual benefit: effectively chelating target pollutants while also providing a substrate for beneficial microbial populations, leading to more complete and sustainable remediation outcomes.

Future Research Directions and Emerging Paradigms in 3,3 ,3 Nitrilotripropionic Acid Research

Exploration of Novel Synthetic Pathways and Derivatizations

The future utility of 3,3',3''-Nitrilotripropionic Acid is intrinsically linked to the ability to synthesize it efficiently and to modify its structure to create a diverse range of derivatives. While established synthetic routes exist, ongoing research is focused on developing more sustainable and versatile pathways. A recently reported new procedure for synthesizing NTP underscores this trend, aiming for improved efficiency and accessibility lookchem.comresearchgate.net.

Future explorations in synthesis will likely concentrate on green chemistry principles, utilizing environmentally benign solvents, reducing energy consumption, and improving atom economy. Beyond the synthesis of the parent acid, significant opportunities lie in its derivatization to unlock new functionalities. The carboxylic acid groups are prime targets for modification, such as:

Esterification: Converting the carboxylic acid groups to esters can alter the solubility, reactivity, and biological activity of the molecule. This is a common strategy for creating derivatives of related compounds like 3-Nitropropionic acid for applications in materials science, pharmaceuticals, and agriculture. mdpi.com

Amidation: Reaction with amines to form amides can be used to link NTP to other molecules, including polymers or biologically active compounds, creating complex, multifunctional structures.

Functional Group Introduction: Introducing other chemical moieties, such as nitro, azido, or alkyne groups, can create NTP derivatives with tailored electronic, optical, or reactive properties for specific applications, such as energetic materials or for use in click chemistry reactions. mdpi.com

The development of robust derivatization techniques is critical. Methodologies used for other organic acids, such as those involving alkyl chloroformates or activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), could be adapted for NTP. protocols.iocoresta.org These methods enable the creation of esters or other derivatives under controlled conditions, which is essential for producing materials with consistent properties. researchgate.net

Table 1: Potential Derivatization Strategies for 3,3',3''-Nitrilotripropionic Acid

| Derivatization Strategy | Reagents/Conditions | Potential Properties of Derivative | Relevant Field of Application |

| Esterification | Alcohols, Acid Catalysis | Altered solubility, volatility, and reactivity | Pharmaceuticals, Polymers, Agrochemicals |

| Amidation | Amines, Coupling Agents (e.g., EDC) | Polymer grafting, Bioconjugation | Biomaterials, Drug Delivery |

| Reduction | Reducing Agents (e.g., LiAlH₄) | Conversion of acid groups to alcohols | Synthesis of Polyols, Ligand Design |

| Functionalization | Nitrating or Azidating Agents | Energetic properties, Click chemistry handle | Energetic Materials, Chemical Biology |

Design and Development of Advanced Functional Materials with Tunable Properties

A highly promising future direction for NTP research is its use as a key component in the synthesis of advanced functional materials. researchgate.netejournal.netwiley.com NTP's ability to act as a multidentate chelating agent and a hydrogel former makes it an excellent tool for solution-based materials synthesis, particularly for complex metal oxides. acs.orgresearchgate.net

The "Michael-Addition Directed Hydrogelation of Acrylates for Materials Synthesis" (MADHAMS) method is a prime example. acs.orgresearchgate.net In this process, NTP acts as a gelling agent that complexes with metal ions in a precursor solution. This in-situ hydrogel formation ensures a homogenous distribution of the metal ions, which is crucial for forming high-purity, nanocrystalline materials at significantly lower temperatures than traditional solid-state reactions. acs.orgresearchgate.net

Key advantages conferred by using NTP in materials synthesis include:

Homogeneity: Ensures uniform mixing of precursors on a molecular level. researchgate.net

Stoichiometric Control: Allows for precise control over the final composition of the material. researchgate.net

Lower Synthesis Temperatures: Enables the formation of nanocrystalline phases without the need for high-temperature sintering, which can lead to unwanted grain growth. acs.org

Uniform Particle Size: Produces materials with consistent and controllable particle sizes, often in the nanometer range. acs.orgresearchgate.net

These advantages have been demonstrated in the synthesis of materials like the perovskite oxide La₀.₈Sr₀.₂MnO₃, a material of interest for applications such as solid oxide fuel cell cathodes. acs.orgresearchgate.net Similarly, NTP has been employed as a carrier in the combustion synthesis of La₀.₇₅Sr₀.₂₅Cr₀.₅Mn₀.₅O₃-δ perovskite nanoparticles for anode materials in solid oxide fuel cells. researchgate.net Future research will likely expand the scope of materials synthesized using NTP-assisted methods to include other complex oxides, phosphates, and sulfides with applications in catalysis, energy storage, and electronics. The ability to tune the properties of the final material by controlling the synthesis conditions (e.g., pH, temperature, precursor concentration) with NTP as a modulating agent is a key area for future exploration.

Table 2: Advanced Materials Synthesized Using 3,3',3''-Nitrilotripropionic Acid (NTP)

| Material | Synthesis Method | Role of NTP | Key Properties of Material | Potential Application |

| La₀.₈Sr₀.₂MnO₃ (LSM) | MADHAMS / Precursor Gel Method | Gelling Agent, Complexing Agent | Nanocrystalline, 25 nm particle size, Uniform distribution | Solid Oxide Fuel Cell (SOFC) Cathodes |

| La₀.₇₅Sr₀.₂₅Cr₀.₅Mn₀.₅O₃-δ (LSCM) | Combustion Method | Carrier | Perovskite nanoparticles | SOFC Anodes |

| Vanadium Oxides | Soft-Chemical Method | Carrier | Nanostructures | Catalysis, Batteries |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis represents a powerful paradigm for accelerating materials discovery. In the context of NTP research, this integration can provide profound insights and guide the rational design of new molecules and materials. While direct computational studies on NTP are not yet widespread, the approaches used for related molecules demonstrate the potential. scirp.orgmdpi.com

Future research can leverage computational chemistry for several purposes: